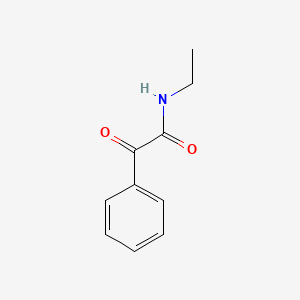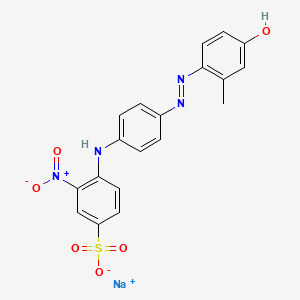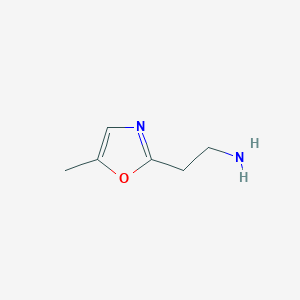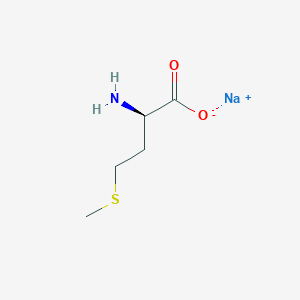
7,8-Dimethylquinoline-3-carboxylic acid
Descripción general
Descripción
7,8-Dimethylquinoline-3-carboxylic acid (DMQC) is a widely studied organic compound that has been used in a variety of scientific research applications. DMQC has a unique structure that is composed of a quinoline ring and a carboxylic acid group. This structure gives DMQC a variety of unique properties that make it an attractive compound for scientific research.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethylquinoline-3-carboxylic acid is not fully understood. However, it is believed that this compound binds to the active site of enzymes and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other molecules. In addition, this compound can interact with other molecules in the cell, such as proteins and DNA, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the metabolism of drugs and other molecules. In addition, this compound can interact with other molecules in the cell, such as proteins and DNA, and modulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7,8-Dimethylquinoline-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and is stable in a variety of conditions. In addition, this compound can be used to study the structure and function of enzymes involved in metabolic pathways. However, one of the limitations of using this compound in lab experiments is that it can be toxic and can have negative effects on cells and organisms.
Direcciones Futuras
There are a number of potential future directions for research on 7,8-Dimethylquinoline-3-carboxylic acid. One potential direction is to further study the mechanism of action of this compound and its effects on enzymes, proteins, and other molecules in the cell. Another potential direction is to explore the use of this compound as a drug candidate for the treatment of various diseases. Additionally, further research could be conducted on the synthesis of this compound and its use in lab experiments. Finally, research could be conducted on the potential therapeutic uses of this compound, such as its use as an anti-inflammatory agent or as an antioxidant.
Aplicaciones Científicas De Investigación
7,8-Dimethylquinoline-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of various drugs. This compound has also been used as a probe for the detection of nitric oxide (NO) in biological systems. It has also been used to study the interaction between proteins and other biomolecules. In addition, this compound has been used to study the structure and function of enzymes involved in metabolic pathways.
Propiedades
IUPAC Name |
7,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-5-10(12(14)15)6-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRULEXYPJZHNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589156 | |
| Record name | 7,8-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71082-60-5 | |
| Record name | 7,8-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methane](/img/structure/B3151300.png)






![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)